molecular formula C24H28O4 B1681990 SR11237 CAS No. 146670-40-8

SR11237

Cat. No.: B1681990
CAS No.: 146670-40-8
M. Wt: 380.5 g/mol
InChI Key: ZZUKALQMHNSWTK-UHFFFAOYSA-N
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Description

SR 11237, also known as BMS-649, is a synthetic organic compound that functions as a pan retinoid X receptor agonist. It is devoid of any retinoic acid receptor activity. Retinoid X receptors are nuclear receptors that play a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, apoptosis, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 11237 involves the formation of a benzoic acid derivative with a dioxolane ring attached to a tetramethyl-substituted naphthalene moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dioxolane ring and subsequent attachment to the naphthalene structure .

Industrial Production Methods

Industrial production methods for SR 11237 are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. The production involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SR 11237 primarily undergoes reactions typical of benzoic acid derivatives and dioxolane-containing compounds. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids or ketones, while reduction of the dioxolane ring can produce alcohols .

Scientific Research Applications

Developmental Biology

Impact on Bone Growth and Ossification

Research has demonstrated that SR11237 significantly influences bone development through its action on RXR. In a study involving Sprague-Dawley rat pups, this compound was administered to evaluate its effects on endochondral ossification. The findings revealed that exposure to this compound led to:

  • Irregular ossification : Treated rats exhibited shorter long bones and dysmorphic growth plates compared to controls.
  • Premature closure of growth plates : Histological analyses showed disrupted growth plate morphology, with an infiltration of ossified tissue that fused primary and secondary ossification centers .
  • Cellular changes : Immunohistochemical staining indicated reduced chondrocyte proliferation and increased osteoclast activity in treated animals .

These results underscore the potential of this compound in studying bone development and related disorders.

Pharmacological Applications

Modulation of Nuclear Receptor Activity

This compound has been shown to modulate the activity of nuclear receptors, particularly in the context of receptor dimerization. It destabilizes RXR homodimers while promoting the formation of PPARγ:RXRα heterodimers. This shift enhances coactivator recruitment to PPARγ, suggesting a mechanism for regulating gene expression related to metabolism and inflammation .

Regeneration Studies

In studies involving newt tail regeneration, this compound's role in modulating RXR and retinoic acid receptor interactions was explored. The compound inhibited regeneration processes by affecting the downregulation of RXRα, revealing a feedback loop between RXR and RARβ that could be targeted for therapeutic interventions in regenerative medicine .

Cancer Research

Potential Antitumor Activity

The anticancer potential of this compound has been investigated through its effects on various cancer cell lines. Notably, it has been shown to enhance the recruitment of coactivators in RXR heterodimer complexes, which may contribute to its antitumor activity. In particular:

  • Inhibition of tumor growth : Studies have indicated that this compound can suppress the proliferation of certain cancer cell lines by modulating nuclear receptor pathways .
  • Combination therapies : The compound's ability to interact with other therapeutic agents suggests potential for use in combination therapies aimed at enhancing treatment efficacy against malignancies .

Data Summary

The following table summarizes key findings related to this compound's applications:

Application Area Findings Implications
Developmental BiologyIrregular ossification, premature growth plate closureInsights into bone development disorders
PharmacologyModulates RXR dimerization, enhances PPARγ activityPotential for metabolic and anti-inflammatory therapies
Cancer ResearchSuppresses tumor cell proliferationPossible use in anticancer therapies
Regeneration StudiesAffects regeneration processes in newtsTargets for regenerative medicine

Case Study 1: Bone Development in Rats

A longitudinal study involving rat pups highlighted the impact of this compound on bone growth. The administration resulted in significant morphological changes in the growth plate and overall skeletal structure, emphasizing its relevance in developmental biology research.

Case Study 2: Cancer Cell Line Analysis

In vitro studies demonstrated that treatment with this compound inhibited the growth of various cancer cell lines by altering nuclear receptor interactions. This finding supports further exploration into its potential as an anticancer agent.

Mechanism of Action

SR 11237 exerts its effects by binding to retinoid X receptors, causing the formation of RXR/RXR homodimers. These homodimers then transactivate a reporter gene containing a RXR-response element. This activation leads to the regulation of target gene expression involved in various biological processes. The compound does not interact with retinoic acid receptors, making it selective for retinoid X receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR 11237

SR 11237 is unique in its high selectivity for retinoid X receptors without any activity on retinoic acid receptors. This selectivity allows for more targeted studies and potential therapeutic applications focused solely on retinoid X receptor-mediated pathways, reducing the risk of off-target effects associated with retinoic acid receptor activation .

Biological Activity

Overview

SR11237, also known as BMS 649, is a pan retinoid X receptor (RXR) agonist that has garnered attention for its biological activities, particularly in the context of skeletal development and cellular differentiation. This compound is notable for its lack of retinoic acid receptor (RAR) activity, allowing it to specifically engage RXR pathways without the confounding effects associated with RAR activation .

The primary mechanism through which this compound exerts its biological effects involves the activation of RXR, a nuclear receptor that plays critical roles in various physiological processes, including cell growth, differentiation, and metabolism. RXR functions as a heterodimer with other nuclear receptors, influencing gene expression related to development and homeostasis .

Biological Activity in Skeletal Development

Recent studies have highlighted the impact of this compound on bone growth and development. In a controlled study involving rodent models, administration of this compound from post-natal day 5 to day 15 resulted in significant alterations in skeletal morphology:

  • Long Bone Growth : Rats treated with this compound exhibited shorter long bones compared to controls. Histological evaluations indicated disrupted growth plate organization and premature closure of ossification centers .
  • Cellular Effects : Immunohistochemical analyses revealed changes in chondrocyte populations within the growth plates. Markers such as SOX9 (indicating proliferating chondrocytes) were present in both treated and control groups; however, the treated rats displayed reduced proliferation markers (PCNA) and increased markers for cell death (TUNEL staining) at the osteo-chondral junction .

Case Studies and Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Model Key Findings Methodology
Rat ModelShorter long bones; disrupted growth plate morphology; increased osteoclast activityMicroCT imaging, histology, immunohistochemistry
Mouse TibiaeDecreased longitudinal growth with increasing concentrations of this compoundIn vitro culture with varying concentrations
Rat ModelPremature closure of ossification centers; altered chondrocyte dynamicsLongitudinal studies with histological assessments

Detailed Research Findings

  • Growth Plate Morphology : The study indicated that RXR activation through this compound led to significant morphological disturbances in the growth plate. Notably, there was an observed fusion of primary and secondary ossification centers and an increase in pre-hypertrophic chondrocytes infiltrating calcified areas .
  • Cell Death and Proliferation : TUNEL staining highlighted localized cell death at the osteo-chondral junction, suggesting that this compound treatment induced specific apoptotic events rather than general cytotoxicity. The patterns of cell death differed from controls, indicating a unique response to RXR activation .
  • Histological Analysis : Histological staining techniques such as Safranin O/fast green revealed disorganized cartilage structure and reduced numbers of proliferating chondrocytes in treated animals compared to controls .

Properties

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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